2-(Isoquinolin-1-yl)acetic acid CAS number and chemical identifiers
2-(Isoquinolin-1-yl)acetic acid CAS number and chemical identifiers
This guide details the chemical identity, synthesis, and application of 2-(Isoquinolin-1-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
2-(Isoquinolin-1-yl)acetic acid (CAS: 855292-39-6) is a heteroaromatic carboxylic acid consisting of an isoquinoline core substituted at the C1 position with an acetic acid moiety. It serves as a strategic scaffold in the synthesis of isoquinoline alkaloids, kinase inhibitors, and G-protein coupled receptor (GPCR) antagonists (e.g., MCHR1). Its structure features both a basic nitrogen (pKa ~5.14 for the isoquinoline ring) and an acidic carboxyl group, allowing for diverse functionalization via amide coupling, esterification, or metal coordination.
Chemical Identifiers & Physical Properties[1][2][3]
| Property | Data |
| Chemical Name | 2-(Isoquinolin-1-yl)acetic acid |
| Synonyms | 1-Isoquinolineacetic acid; Isoquinolin-1-ylacetic acid |
| CAS Number | 855292-39-6 |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| SMILES | OC(=O)CC1=NC=CC2=CC=CC=C12 |
| InChI | InChI=1S/C11H9NO2/c13-11(14)7-10-9-4-2-1-3-5-6-8-9/h1-6,8H,7H2,(H,13,[1][2][3][4][5]14) |
| Physical State | Solid (Pale yellow to off-white) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Derivative MP | Ethyl ester derivative melts at 78–79 °C [1] |
Structural Visualization
The following diagram illustrates the chemical connectivity and the key reactive sites: the basic nitrogen (N2) and the acidic carboxyl tail.
Synthesis & Reactivity
The synthesis of 2-(Isoquinolin-1-yl)acetic acid typically relies on Nucleophilic Aromatic Substitution (S_NAr) followed by hydrolysis and decarboxylation. This route is preferred over direct alkylation of 1-methylisoquinoline due to the high acidity required to deprotonate the methyl group.
Core Methodology: The Malonate Displacement Route
This protocol utilizes 1-chloroisoquinoline as the electrophile and diethyl malonate as the nucleophilic carbon source.
Step-by-Step Protocol:
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Reagents:
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Substrate: 1-Chloroisoquinoline (1.0 eq)
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Nucleophile: Diethyl malonate (1.2 eq)
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Base: Sodium Hydride (NaH, 60% dispersion, 2.5 eq) or Sodium Ethoxide (NaOEt).
-
Solvent: Anhydrous DMF or Toluene.
-
-
Procedure:
-
Activation: In a flame-dried flask under inert atmosphere (N₂), suspend NaH in anhydrous DMF. Add diethyl malonate dropwise at 0°C. Stir for 30 minutes until H₂ evolution ceases (formation of sodium malonate enolate).
-
Coupling: Add 1-chloroisoquinoline dissolved in DMF to the enolate solution. Heat the mixture to 100°C for 4–6 hours. Monitor by TLC for the disappearance of the starting chloride.
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Intermediate Isolation: Quench with water and extract with ethyl acetate. The product, diethyl 2-(isoquinolin-1-yl)malonate, is an oil that can be purified via column chromatography or used directly.
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Hydrolysis & Decarboxylation: Reflux the diester intermediate in 6M HCl for 12 hours. The acid conditions hydrolyze the esters to carboxylic acids; prolonged heating induces the decarboxylation of the geminal diacid.
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Purification: Neutralize the solution to pH ~4-5 to precipitate the crude acid. Recrystallize from ethanol/water.[1]
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Mechanism of Action: The reaction proceeds via an addition-elimination mechanism. The malonate carbanion attacks the electron-deficient C1 position of the isoquinoline ring (activated by the adjacent nitrogen). The chloride acts as the leaving group, restoring aromaticity.
Synthetic Pathway Diagram
Applications in Drug Discovery
The 1-isoquinolineacetic acid scaffold is a versatile intermediate in medicinal chemistry.[6]
-
GPCR Antagonists: Derivatives of this acid, particularly amides formed at the carboxyl group, have been identified as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) , a target for obesity treatment [2].
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Alkaloid Synthesis: It serves as a precursor for the synthesis of complex isoquinoline alkaloids. The acetic acid side chain provides the necessary carbon atoms to form fused ring systems (e.g., protoberberines) via cyclization reactions like the Bischler-Napieralski or Pictet-Spengler reactions.
-
Metal Ligands: The proximity of the isoquinoline nitrogen and the carboxylate oxygen allows for bidentate coordination to transition metals, making these compounds useful in designing metallodrugs or fluorescent probes [3].
Safety & Handling
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. The compound is stable under normal laboratory conditions but should be protected from strong oxidizers.
References
-
ChemicalBook. (2024). 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester Properties. Link (Validated MP of ethyl ester derivative).
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Szalai, K., et al. (2008). The design, synthesis, and biological studies of novel MCHR1 antagonists. ResearchGate. Link
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Amerigo Scientific. (2024). Exploring the Chemistry and Applications of Isoquinoline. Link
Sources
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. 1-异喹啉乙酸,1,2,3,4-四氢-6,7-二甲氧基-,乙酯 CAS#: 14028-68-3 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 5. RU2379291C2 - ÐзоÑÑодеÑжаÑие геÑеÑоаÑилÑнÑе ÑÐ¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ Ð¸ Ð¸Ñ Ð¿Ñименение пÑи повÑÑении Ñндогенного ÑÑиÑÑопоÑÑина - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
